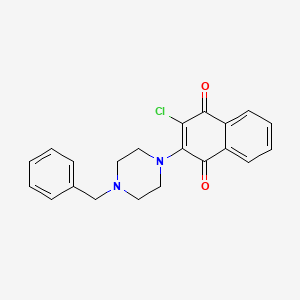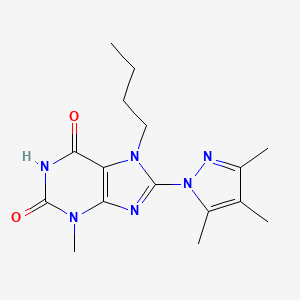
2-(4-Benzylpiperazino)-3-chloronaphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of naphthoquinone derivatives is a topic of interest due to their potential applications. For instance, the first paper describes the synthesis of 4-chloro-1-hydroxyphenazines using a synthetic equivalent of 3-chloro-6-hydroxycyclohexa-1,2-benzoquinone, which indicates the possibility of synthesizing complex naphthoquinone derivatives through strategic use of synthetic equivalents . Although this does not directly describe the synthesis of 2-(4-Benzylpiperazino)-3-chloronaphthoquinone, it suggests a methodology that could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of naphthoquinone derivatives can be complex, as indicated by the second paper, which discusses the crystal engineering of chloranilic acid derivatives with various partners . The paper highlights the versatility of naphthoquinone derivatives in forming different oxidation states and hydrogen bonding modes. This suggests that 2-(4-Benzylpiperazino)-3-chloronaphthoquinone could also exhibit interesting structural characteristics, potentially including various bonding interactions with other molecules.
Chemical Reactions Analysis
The third paper provides an experimental study and investigation of the complex formation between a thiadiazole derivative and a benzoquinone . The study includes density functional theory (DFT) analyses, which could be relevant for understanding the chemical reactions involving 2-(4-Benzylpiperazino)-3-chloronaphthoquinone. The paper's focus on π-π stacking interactions and other non-covalent interactions could be particularly relevant for predicting the reactivity of naphthoquinone derivatives.
Physical and Chemical Properties Analysis
The fourth paper discusses the synthesis and characterization of metal complexes with acenaphthoquinone derivatives . The study includes electrochemical and antibacterial studies, which provide insights into the physical and chemical properties of naphthoquinone complexes. This information could be extrapolated to understand the properties of 2-(4-Benzylpiperazino)-3-chloronaphthoquinone, especially if it forms similar complexes with metals or exhibits biological activity.
Relevant Case Studies
While the provided papers do not include case studies directly related to 2-(4-Benzylpiperazino)-3-chloronaphthoquinone, they do offer case studies of related compounds. For example, the antibacterial activity of acenaphthoquinone complexes is discussed in the fourth paper, which could be relevant if 2-(4-Benzylpiperazino)-3-chloronaphthoquinone is investigated for similar biological applications .
Safety And Hazards
Future Directions
Research into piperazine compounds is ongoing, with recent studies focusing on their potential use in the treatment of various diseases. For example, a study found that a certain piperazine compound had a strong inhibitory effect on osteoclastogenesis, suggesting potential for the treatment of osteolytic disorders .
properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-3-chloronaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c22-18-19(21(26)17-9-5-4-8-16(17)20(18)25)24-12-10-23(11-13-24)14-15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIYAJQFJXLQFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzylpiperazino)-3-chloronaphthoquinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorobutanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3019094.png)

![2-(4-(ethylthio)phenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B3019097.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3019103.png)
![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea](/img/structure/B3019104.png)

![4-Methyl-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B3019106.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide](/img/structure/B3019108.png)
![methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B3019110.png)

![N-(4-methoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B3019112.png)
![Methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B3019113.png)
![2-[3-(Trifluoromethyl)phenyl]propanenitrile](/img/structure/B3019115.png)